N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzylamine with a suitable triazole precursor, followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require specific temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also contains a methoxybenzyl group and a heterocyclic ring, but differs in the specific structure and functional groups present.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: This compound contains a methoxybenzyl group and a thiazole ring, and has been studied for its potential biological activities.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide: This compound contains a methoxybenzyl group and a triazole ring, and has been investigated for its potential therapeutic effects.
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-11(2)16-10-15(18-12(3)27-30-20(18)22-16)19(28)24-21-23-17(25-26-21)9-13-5-7-14(29-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H2,23,24,25,26,28) |
InChI Key |
HEQZRDPJQPTMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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